molecular formula C9H9ClOS B1464939 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 35515-31-2

1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B1464939
CAS No.: 35515-31-2
M. Wt: 200.69 g/mol
InChI Key: YZLNUKOPZVCGKW-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is characterized by the presence of a chloro group and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-(methylsulfanyl)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chloro and methylsulfanyl groups can interact with various molecular targets, leading to changes in biological activity .

Comparison with Similar Compounds

1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-chloro-4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNUKOPZVCGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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